

(E)-3-Undecene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (E)-3-Undecene

Cat. No.: B091121

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This in-depth technical guide provides a detailed overview of the fundamental chemical properties of **(E)-3-Undecene**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate core concepts.

Core Chemical Properties

(E)-3-Undecene, a long-chain alkene, possesses a range of physicochemical properties that are crucial for its application in various research and development contexts. A summary of its core properties is presented below.

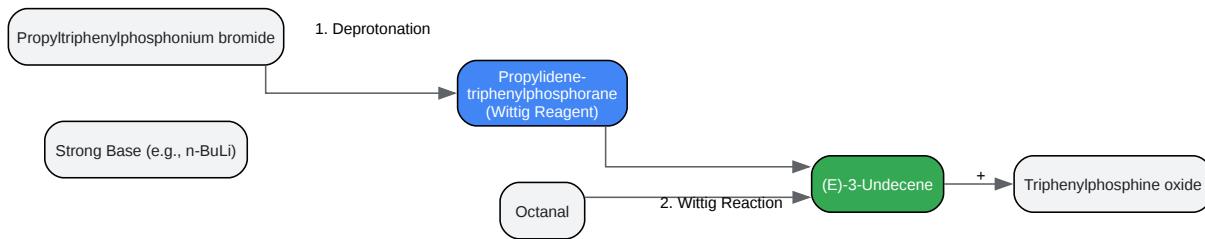
Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂	[PubChem][1]
Molecular Weight	154.29 g/mol	[PubChem][1]
IUPAC Name	(E)-undec-3-ene	[PubChem][1]
CAS Number	1002-68-2	[NIST][2]
Boiling Point (est.)	191.00 to 192.00 °C @ 760.00 mm Hg	FlavScents
Vapor Pressure (est.)	0.725000 mmHg @ 25.00 °C	FlavScents
Water Solubility (est.)	0.4006 mg/L @ 25 °C	FlavScents
logP (o/w) (est.)	6.082	FlavScents
Appearance (est.)	Colorless to pale yellow clear liquid	FlavScents

Note: Some physical properties are estimated values as experimental data is not readily available.

Synthesis of (E)-3-Undecene

The Wittig reaction is a widely employed and effective method for the stereoselective synthesis of alkenes, including **(E)-3-Undecene**.^{[3][4][5]} This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of **(E)-3-Undecene**, a stabilized ylide is typically used to favor the formation of the (E)-isomer.^[6]

Synthetic Pathway



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Caption: Synthesis of **(E)-3-Undecene** via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of **(E)-3-Undecene** (Generalized)

This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the Wittig reaction and should be adapted and optimized for the specific synthesis of **(E)-3-Undecene**.

Materials:

- Propyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Octanal
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Hexane
- Silica gel for column chromatography

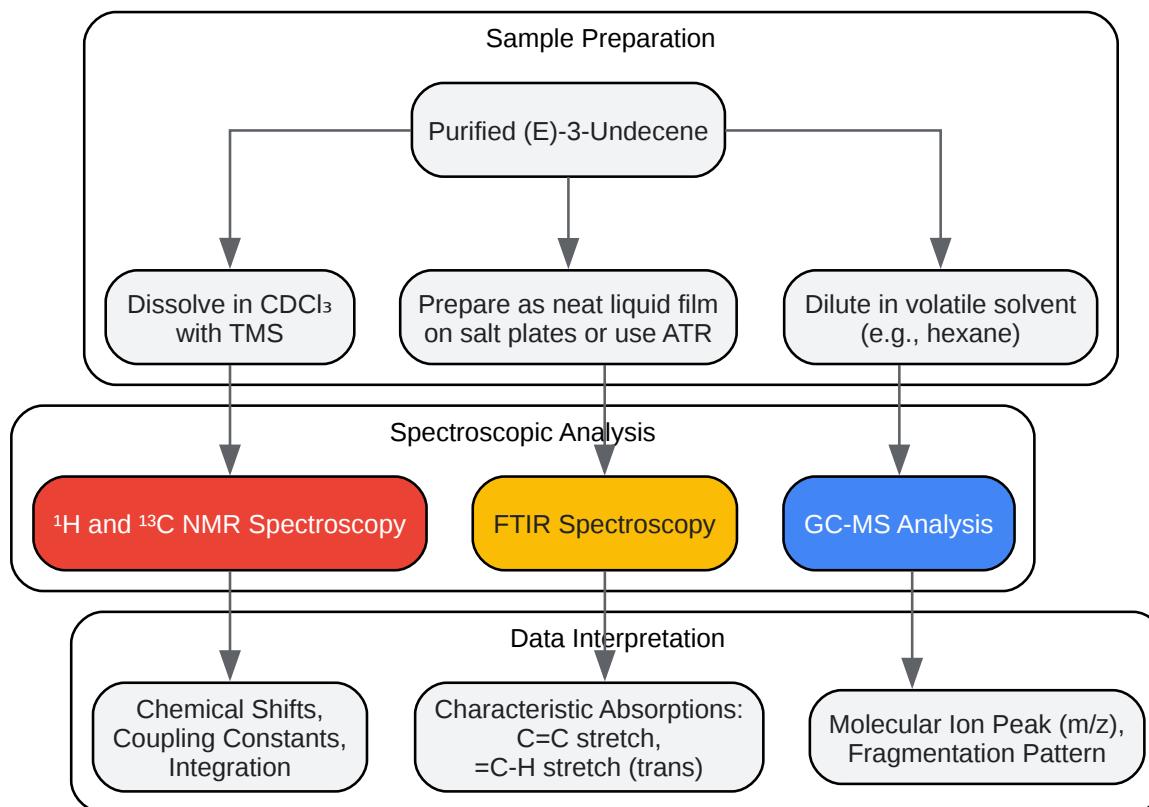
Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous THF dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product will contain the desired **(E)-3-Undecene** and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure **(E)-3-Undecene**.
- Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized **(E)-3-Undecene**.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **(E)-3-Undecene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Generalized):

- Sample Preparation: Dissolve approximately 10-20 mg of purified **(E)-3-Undecene** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[7] Transfer the solution to a clean 5 mm NMR tube.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- Expected ^1H NMR Data:
 - The vinylic protons of the (E)-double bond are expected to appear as multiplets in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is typically in the range of 12-18 Hz.
 - The allylic protons (CH_2 groups adjacent to the double bond) will appear as multiplets around δ 1.9-2.1 ppm.
 - The remaining aliphatic protons will appear as a series of multiplets in the upfield region of the spectrum (δ 0.8-1.5 ppm).
 - The terminal methyl groups will appear as triplets around δ 0.9 ppm.
- Expected ^{13}C NMR Data:
 - The two sp^2 hybridized carbons of the double bond are expected to have chemical shifts in the range of δ 125-135 ppm.
 - The sp^3 hybridized carbons will appear in the upfield region of the spectrum (δ 10-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (Generalized):

- Sample Preparation: As **(E)-3-Undecene** is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.^[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.^[9]
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Expected Characteristic Absorptions:

- $=\text{C-H}$ stretch: A weak to medium absorption band is expected just above 3000 cm^{-1} (typically $3010\text{-}3040 \text{ cm}^{-1}$).
- $\text{C}=\text{C}$ stretch: A weak absorption band is expected around $1665\text{-}1675 \text{ cm}^{-1}$ for a trans-disubstituted alkene.
- $=\text{C-H}$ bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted alkene is expected in the region of $960\text{-}975 \text{ cm}^{-1}$. This band is diagnostic for the (E)-stereochemistry.
- C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm^{-1} (typically $2850\text{-}2960 \text{ cm}^{-1}$) corresponding to the C-H stretching vibrations of the alkyl chain.

Mass Spectrometry (MS)

Experimental Protocol (Generalized):

- Sample Preparation: Prepare a dilute solution of **(E)-3-Undecene** in a volatile organic solvent such as hexane or dichloromethane.
- Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph will separate the compound from any minor impurities, and the mass spectrometer will generate a mass spectrum.[10][11]
- Expected Mass Spectrum:
 - Molecular Ion Peak (M^+): A molecular ion peak should be observed at $\text{m/z} = 154$, corresponding to the molecular weight of $\text{C}_{11}\text{H}_{22}$. The intensity of this peak is expected to be moderate to strong.
 - Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by cleavage at the allylic position and a series of losses of alkyl fragments. Common fragments would be expected from the cleavage of the C-C bonds along the alkyl chains. The NIST WebBook of Chemistry provides a reference mass spectrum for **(E)-3-Undecene**.[2]

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